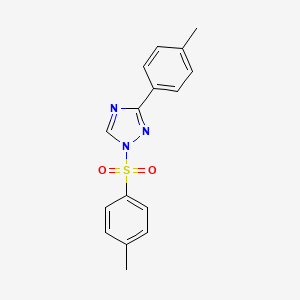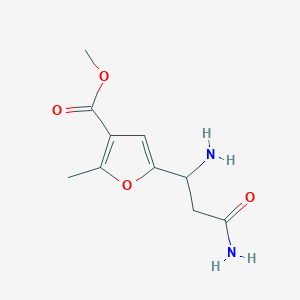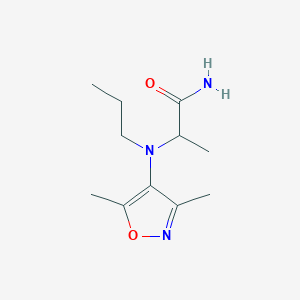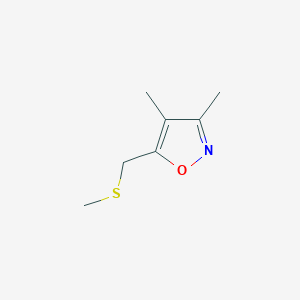![molecular formula C15H14N2O B12869490 4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 916174-49-7](/img/structure/B12869490.png)
4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a 3-ethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the condensation of 3-ethoxybenzaldehyde with 2-aminopyridine under acidic conditions, followed by cyclization. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis to improve yield and efficiency.
化学反応の分析
Types of Reactions
4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Industry: Used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, making it a potential candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
Pyrazolo[4,3-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Thienopyrimidine: Known for its anticancer properties and structural similarity to pyrrolo[2,3-b]pyridine.
Uniqueness
4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-ethoxyphenyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes.
特性
CAS番号 |
916174-49-7 |
|---|---|
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC名 |
4-(3-ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-2-18-12-5-3-4-11(10-12)13-6-8-16-15-14(13)7-9-17-15/h3-10H,2H2,1H3,(H,16,17) |
InChIキー |
BPKDIPHOKVGUTK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)C2=C3C=CNC3=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


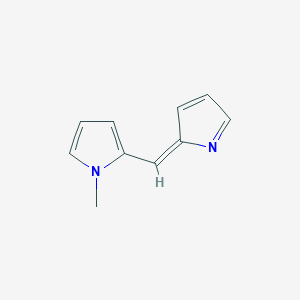
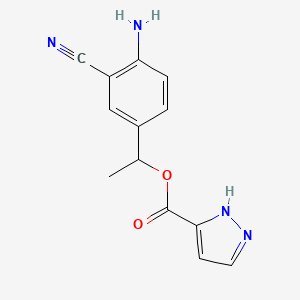
![7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12869428.png)

![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
![3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869458.png)
![2-(Chloromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12869466.png)
![Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)](/img/structure/B12869468.png)
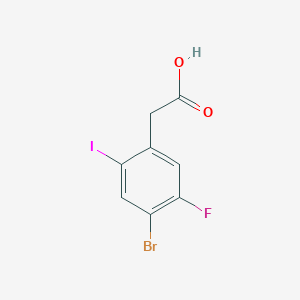
![2-Bromobenzo[d]oxazole-7-thiol](/img/structure/B12869476.png)
